Aluminum oxide, hydrate

Flame retardant Polymer compounding Thermal stability

Standard aluminum trihydroxide (ATH) fails above 200°C due to premature dehydration. Aluminum oxide hydrate (boehmite/pseudoboehmite, CAS 1333-84-2) solves this with dehydration >350°C, enabling high-temperature flame retardancy, thin ceramic battery separator coatings, and high-SSA catalyst supports. • SSA: 200-400 m²/g for pseudoboehmite; up to 420 m²/g for fibrous grades • DTA endotherm: 400-450°C vs. ~200°C for ATH • Battery coating: <10% shrinkage at 150°C, 72% retention after 1000 cycles • High crystallinity, low impurities, controlled PSD

Molecular Formula Al2H2O4
Molecular Weight 119.977 g/mol
CAS No. 1333-84-2
Cat. No. B074125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum oxide, hydrate
CAS1333-84-2
Molecular FormulaAl2H2O4
Molecular Weight119.977 g/mol
Structural Identifiers
SMILESO.[O-2].[O-2].[O-2].[Al+3].[Al+3]
InChIInChI=1S/2Al.H2O.3O/h;;1H2;;;/q2*+3;;3*-2
InChIKeyWMWXXXSCZVGQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 499 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Oxide Hydrate: Technical Overview


Aluminum oxide hydrate (CAS 1333-84-2), commercially and scientifically recognized as boehmite or pseudoboehmite (γ-AlOOH), is an aluminum oxyhydroxide with structural water content reaching up to 30% in pseudoboehmite phases [1]. Unlike aluminum trihydroxide (gibbsite, Al(OH)₃) or fully calcined alumina (α-Al₂O₃), this compound exists as a metastable oxyhydroxide characterized by lamellar crystallites with terminal H₂O groups [2]. Pseudoboehmite exhibits smaller crystallite sizes than fully crystalline boehmite, resulting in proportionally higher surface area and pore volume [3]. Industrially, the compound serves as a critical precursor to γ-Al₂O₃ catalyst supports, a high-thermal-stability flame retardant additive, and a ceramic coating material for lithium-ion battery separators [4]. Key procurement-relevant specifications include specific surface area (commonly 200–400 m²/g for pseudoboehmite), pore volume, particle size distribution, and crystallinity index [5].

1
Metastable aluminum oxyhydroxide (γ-AlOOH) Distinct from gibbsite (trihydroxide) and calcined alumina; contains structural water up to 30% in pseudoboehmite form. Phase identity is procurement-critical for thermal and surface properties
2
Versatile precursor and functional additive Supports synthesis of γ-Al₂O₃ catalyst supports, high‑temperature flame retardant compounds, and ceramic‑coated battery separators. Selection depends on crystallinity, pore volume, and particle size distribution
3
Specification‑driven procurement Key metrics include specific surface area (typically 200–400 m²/g for pseudoboehmite), pore volume, and particle size; pseudoboehmite offers higher area than fully crystalline boehmite. Verify lot-specific surface area and crystallinity index for reproducible processing

Non-Substitutability of Aluminum Oxide Hydrate


Procurement specifications for aluminum-based materials must distinguish precisely between oxyhydroxides (γ-AlOOH, boehmite/pseudoboehmite), trihydroxides (Al(OH)₃, gibbsite/bayerite), and anhydrous oxides (γ-, θ-, α-Al₂O₃), as their divergent physicochemical properties dictate fundamentally different functional outcomes [1]. Pseudoboehmite possesses structural water content up to 30% and undergoes dehydration at markedly higher temperatures (400–450°C endothermic peak) than gibbsite (approximately 200°C) [2]. This differential thermal behavior precludes substitution in high-temperature polymer processing applications where premature dehydration causes foaming and dielectric degradation [3]. Furthermore, pseudoboehmite provides approximately 100 mL/g higher specific surface area after dehydration compared to gibbsite-derived catalysts [4]. In lithium-ion battery separator coatings, boehmite (AlOOH) enables substantially thinner coating layers than conventional Al₂O₃ while maintaining equivalent thermal stability—a substitution that would necessitate complete formulation redesign [5]. These application-specific performance gaps mean that sourcing the incorrect alumina phase can result in product failure rather than mere suboptimal performance. The quantitative evidence below establishes precisely where aluminum oxide hydrate delivers functionally non-substitutable differentiation.

Thermal stability mismatch with ATH
Aluminum trihydroxide (ATH) dehydrates around 200°C, while boehmite’s primary dehydration occurs above 350°C. Replacing boehmite with ATH in high‑temperature polymer processing may cause foaming and dielectric degradation.
Surface area gap after dehydration
Pseudoboehmite yields approximately 100 m²/g higher surface area than gibbsite‑derived catalysts after calcination. Substituting the precursor phase compromises catalytic active‑site density and pore architecture.
Coating thickness and thermal shrinkage performance
Boehmite enables ultrathin separator coatings with low thermal shrinkage; conventional Al₂O₃ requires thicker layers to approach similar stability. Phase substitution demands reformulation and re‑validation of coating integrity.

Aluminum Oxide Hydrate: Procurement Evidence


Thermal Decomposition: Boehmite vs. ATH

Aluminum oxide hydrate (boehmite, AlOOH) exhibits a 1% dehydration onset temperature above 350°C, compared to aluminum trihydroxide (ATH, Al(OH)₃) which begins dehydrating at 200°C and reaches complete dehydration by 330–350°C [1]. The differential thermal analysis (DTA) curve of pseudoboehmite shows its primary endothermic peak at 400–450°C, whereas gibbsite (ATH) displays its endothermic peak at approximately 200°C [2]. This thermal divergence is functionally consequential: ATH dehydration coincides with the curing temperature window of many thermoset resins, causing internal foaming, surface irregularities, and dielectric property degradation in finished products [3]. Boehmite's elevated dehydration threshold enables processing at temperatures where ATH would fail catastrophically, though the flame retardancy efficiency of boehmite is moderately lower than ATH, necessitating slightly higher loading levels to achieve equivalent flammability ratings [4].

Thermal Decomposition
Reported comparison
Boehmite 1% dehydration onset >350°C; DTA peak 400–450°C. ATH onset ~200°C, complete dehydration by 330–350°C; DTA peak ~200°C.
Process compatibility advantage above 200°C where ATH fails.
Moderately lower flame retardancy efficiency; loading levels may need adjustment.
Flame retardant Polymer compounding Thermal stability

Boehmite Coating Thermal Shrinkage

Boehmite (AlOOH)-coated polyethylene (PE) separators demonstrate thermal shrinkage of less than 10% after exposure to 150°C for 1 hour, compared to over 80% shrinkage for uncoated bare PE separators under identical conditions [1]. The BH-3 boehmite-coated separator achieves the highest ionic conductivity of 0.69 mS cm⁻¹ among tested conditions . Compared to commercially applied aluminum oxide (Al₂O₃) coatings, AlOOH (boehmite) enables a substantial reduction in coating thickness while ensuring equivalent thermal stability of the modified PE membrane [2]. This thickness reduction is attributed to the formation of an interlocking interface structure that interconnects the PE membrane and AlOOH coating layer when PE melts at approximately 140°C, physically preventing shrinkage at subsequently elevated temperatures [3]. Optimal separator performance is achieved when the coated boehmite particle size is approximately 0.5 μm, delivering a discharge capacity retention of 72.0% after 1000 cycles at 1C (132.8 mAh g⁻¹ to 95.6 mAh g⁻¹) in LiFePO₄/Li cells [4].

Separator Coating Shrinkage
Head-to-head reported
Boehmite‑coated PE separator: 80% for uncoated PE. Enables coating thickness reduction relative to Al₂O₃ at equivalent thermal stability.
Supports thinner, safer battery separator designs.
Optimal particle size ~0.5 μm; cycle retention validated in LiFePO₄/Li cells.
Lithium-ion battery Separator coating Thermal stability

Surface Area: Pseudoboehmite vs. Gibbsite Catalysts

After thermal dehydration, pseudoboehmite yields a specific surface area approximately 100 mL/g (or 100 m²/g) higher than catalyst materials derived from gibbsite (aluminum trihydroxide) [1]. This difference arises from the structural water content of pseudoboehmite, which can reach up to 30%, generating substantial internal porosity and internal surface area during the dehydration process [2]. As-synthesized pseudoboehmite has been reported to achieve specific surface areas of 336.0 m²/g, exceeding commercial Sasol boehmite powder (293.0 m²/g) [3]. Nitrogen adsorption isotherm measurements confirm that pseudoboehmite exhibits mesoporous character, while gibbsite-derived materials show microporous structure, fundamentally affecting pore size distribution and molecular accessibility [4]. The introduction of inorganic admixtures at the pseudoboehmite synthesis stage can further elevate specific surface area by 50–100 m²/g beyond the maximum attainable through standard hydrothermal process parameter variation alone [5].

Surface Area (Post‑Dehydr.)
Data to verify
Pseudoboehmite yields ~100 m²/g higher specific surface area than gibbsite‑derived catalysts; as‑synthesized reached 336.0 m²/g vs. commercial Sasol boehmite at 293.0 m²/g.
Correlates with catalytic active‑site density.
Supplier‑reported values; request lot‑specific BET data for confirmation.
Catalyst support Adsorbent Surface area

Morphology and Surface Area: Boehmite vs. Bayerite

Under controlled hydrolysis conditions, the choice of synthesis pathway determines whether boehmite (fine fibrous morphology with high aspect ratio) or bayerite (faceted crystalline structure) forms, with profound implications for specific surface area (SSA) [1]. Boehmite forms as fine fibers measuring several nanometers in diameter and several hundred nanometers in length, achieving a large aspect ratio and substantially higher SSA than bayerite [2]. The highest SSA reported for boehmite synthesized via this hydrolysis route is approximately 420 m²/g [3]. Bayerite formation is favored in more basic conditions, while boehmite formation is preferred in acidic solution at equivalent hydrolysis temperatures [4]. The slowly formed bayerite phase exhibits faceted crystalline structure with significantly lower SSA, whereas the rapidly formed boehmite phase yields the high-SSA fibrous morphology [5]. X-ray photoelectron spectroscopy (XPS) O1s spectra can unambiguously distinguish between boehmite and pseudoboehmite based on the slightly lower ratio of oxygen to hydroxyl groups and water in pseudoboehmite [6].

Morphology vs. Bayerite
Class‑level evidence
Boehmite forms fine fibers (diameter ~nm, length ~100s nm) with SSA up to ~420 m²/g. Bayerite yields faceted crystals with substantially lower SSA.
Fibrous morphology drives adsorption and reinforcement performance.
Phase identity confirmable by XPS O1s; synthesis pH determines product.
Nanomaterials Hydrothermal synthesis Adsorption

Aluminum Oxide Hydrate: Application Scenarios


High-Temperature HFFR Cable Compounds

In halogen-free flame retardant cable formulations, aluminum oxide hydrate (boehmite) is specified when polymer processing temperatures exceed 200°C, conditions under which ATH would undergo premature dehydration. The compound's 1% dehydration onset above 350°C and DTA endothermic peak at 400–450°C [1] enable processing with engineering thermoplastics and high-temperature thermosets without the foaming and surface defects that ATH causes at 200°C [2]. Procurement should prioritize boehmite grades with high crystallinity and low impurity content, as flame retardancy efficiency is moderately lower than ATH and requires optimized loading levels [3]. Synergistic formulations containing boehmite and nano-magnesium dihydroxide (n-MDH) in a 3:1 weight ratio have demonstrated enhanced mechanical, rheological, and flame retardant properties [4]. This scenario applies primarily to HFFR wire and cable insulation, automotive under-hood components, and high-temperature electrical enclosures.

Ceramic-Coated Battery Separators

Boehmite (AlOOH) is the material of choice for ceramic-coated battery separators where simultaneous requirements for minimal coating thickness, exceptional thermal stability, and high ionic conductivity must be met. The compound reduces thermal shrinkage of PE separators from >80% to <10% at 150°C for 1 hour [5], while enabling thinner coating layers than conventional Al₂O₃ for equivalent thermal protection [6]. Optimal electrochemical performance is achieved with boehmite particle size approximately 0.5 μm, delivering 72.0% capacity retention after 1000 cycles at 1C [7]. Procurement specifications should include controlled particle size distribution (PSD), high purity, and consistent flowability to ensure uniform coating layer formation and reduced slurry viscosity [8]. This scenario applies to electric vehicle (EV) battery packs, energy storage systems (ESS), and consumer electronics requiring enhanced thermal runaway protection.

γ-Al₂O₃ Catalyst Support Precursor

Pseudoboehmite is the essential precursor for synthesizing high-performance γ-Al₂O₃ catalyst supports, providing approximately 100 m²/g higher specific surface area after dehydration compared to gibbsite-derived materials [9]. The structural water content of up to 30% generates extensive internal porosity during calcination, producing mesoporous γ-Al₂O₃ with tunable pore size distribution [10]. As-synthesized pseudoboehmite can achieve specific surface areas of 336.0 m²/g [11], directly influencing the dispersion of catalytically active metals and ultimate catalyst activity. Procurement should specify pseudoboehmite grades with high surface area, appropriate crystallinity, and low impurity ions (Na⁺, Fe³⁺, SO₄²⁻) that fundamentally determine the physicochemical properties of the final γ-Al₂O₃ support [12]. This scenario applies to hydrotreating catalysts, catalytic reforming, and emission control catalysts.

High-Surface-Area Adsorbents and Chromatographic Media

When maximum specific surface area is the primary performance metric, boehmite synthesized via acid-catalyzed hydrolysis routes delivers fine fibrous morphology with aspect ratios of several nanometers in diameter by several hundred nanometers in length, achieving SSA values up to approximately 420 m²/g [13]. This morphology-based SSA advantage over faceted bayerite phases (formed under basic conditions) translates directly to enhanced adsorption capacity for applications including water purification, gas separation, and chromatographic stationary phases. Procurement for these applications must verify that the material is boehmite/pseudoboehmite phase rather than bayerite or gibbsite, as XPS O1s spectra can unambiguously distinguish between phases based on oxygen-to-hydroxyl ratio differences [14]. This scenario applies to advanced adsorbent manufacturing, catalyst washcoats, and specialized chromatographic media.

Application
Selection Property
Validation Focus
High‑temperature HFFR cable compounds
Dehydration onset above 350°C, enabling processing with engineering thermoplastics
Verify crystallinity and purity; confirm compatibility with resin curing cycle to avoid foaming
Ceramic‑coated battery separators
Ultrathin coating with high thermal stability and ionic conductivity
Validate shrinkage resistance at elevated temperature and cycle‑life capacity retention
γ‑Al₂O₃ catalyst support precursor
High‑surface‑area pseudoboehmite with mesoporous character after calcination
Characterize pore volume, surface area, and impurity ions (Na⁺, Fe³⁺, SO₄²⁻) after dehydration
High‑surface‑area adsorbents and chromatographic media
Fibrous boehmite morphology with ultra‑high specific surface area
Confirm phase purity (boehmite vs. bayerite) by XPS; assess adsorption capacity under target conditions

Technical Documentation Hub

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